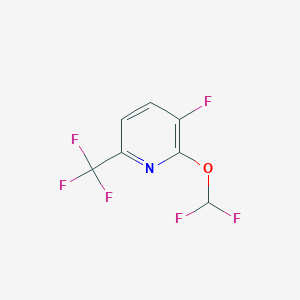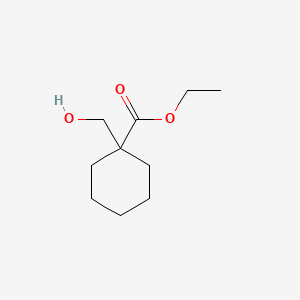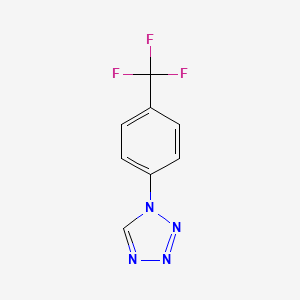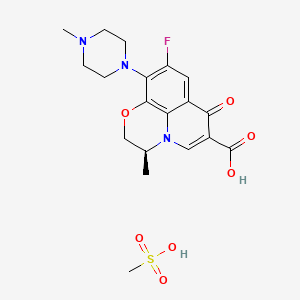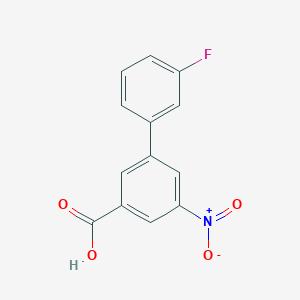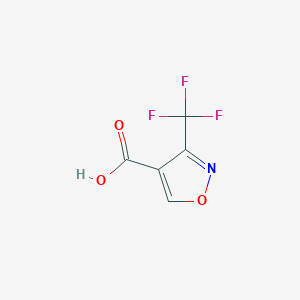
3-(Trifluoromethyl)isoxazole-4-carboxylic acid
Übersicht
Beschreibung
“3-(Trifluoromethyl)isoxazole-4-carboxylic acid” is a compound with the molecular formula C5H2F3NO3 . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Synthesis Analysis
The synthesis of isoxazole derivatives often involves eco-friendly synthetic strategies . A study has reported the synthesis of isoxazole–Carboxamide derivatives through the coupling reaction of aniline derivatives and isoxazole–Carboxylic acid .Molecular Structure Analysis
The molecular structure of “3-(Trifluoromethyl)isoxazole-4-carboxylic acid” is characterized by a five-member aromatic ring with one oxygen atom and one nitrogen atom at ring positions 1 and 2, respectively .Wissenschaftliche Forschungsanwendungen
-
Double Decarboxylative Coupling Reactions of Carboxylic Acids
- Application: This reaction is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
- Method: The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids .
- Results: This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
-
Metal-Free Synthetic Routes to Isoxazoles
- Application: Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
- Method: Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .
- Results: The application of microwave irradiation reduced the reaction time to 15–20 min at 110 °C to obtain isoxazole-linked glycol-conjugates .
-
Isoxazole as a Pharmacophore in Drug Discovery
- Application: Isoxazole is a five-membered heterocyclic pharmacophore widely used in drug discovery research . It shows different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
- Method: The core structure of isoxazole has been found in many drugs such as sulfamethoxazole, muscimol, ibotenic acid, parecoxib, and leflunomide .
- Results: These drugs act as an antibiotic, GABAA, neurotoxin, COX2 inhibitor, and immunosuppressant agent respectively .
-
Synthesis of 3,4,5-Trisubstituted Isoxazoles
- Application: The synthesis of 3,4,5-trisubstituted isoxazoles has been studied for their potential biological activities .
- Method: The synthesis involves the integration of isoxazole derivatives into leukemia HL-60 cells culture .
- Results: The biological study was performed using all the isoxazole derivatives and the cytotoxic effect of 3,4,5-trisubstituted isoxazoles were observed .
-
- Application: Isoxazoles form the basis for a number of drugs, including many beta-lactamase-resistant antibiotics .
- Method: An isoxazolyl group is found in many antibiotics, such as cloxacillin, dicloxacillin, and flucloxacillin .
- Results: These antibiotics are resistant to beta-lactamase, an enzyme produced by some bacteria that can render many antibiotics ineffective .
-
Isoxazole as a Crucial Moiety in Drug Discovery Research
- Application: Isoxazole is a five-membered heterocyclic pharmacophore widely used in drug discovery research . It shows different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
- Method: The core structure of isoxazole has been found in many drugs such as sulfamethoxazole, muscimol, ibotenic acid, parecoxib, and leflunomide .
- Results: These drugs act as an antibiotic, GABAA, neurotoxin, COX2 inhibitor, and immunosuppressant agent respectively .
-
Synthesis of 3,4,5-Trisubstituted Isoxazoles
- Application: The synthesis of 3,4,5-trisubstituted isoxazoles has been studied for their potential biological activities .
- Method: The synthesis involves the integration of isoxazole derivatives into leukemia HL-60 cells culture .
- Results: The biological study was performed using all the isoxazole derivatives and the cytotoxic effect of 3,4,5-trisubstituted isoxazoles were observed .
-
- Application: Isoxazoles form the basis for a number of drugs, including many beta-lactamase-resistant antibiotics .
- Method: An isoxazolyl group is found in many antibiotics, such as cloxacillin, dicloxacillin, and flucloxacillin .
- Results: These antibiotics are resistant to beta-lactamase, an enzyme produced by some bacteria that can render many antibiotics ineffective .
Zukünftige Richtungen
The future directions in the research of “3-(Trifluoromethyl)isoxazole-4-carboxylic acid” and its derivatives could involve the development of new eco-friendly synthetic strategies . Additionally, due to their significant biological activities, these compounds could be explored further for their potential therapeutic applications .
Eigenschaften
IUPAC Name |
3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NO3/c6-5(7,8)3-2(4(10)11)1-12-9-3/h1H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHQKFQUHDDTHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NO1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679685 | |
| Record name | 3-(Trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)isoxazole-4-carboxylic acid | |
CAS RN |
1076245-98-1 | |
| Record name | 3-(Trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


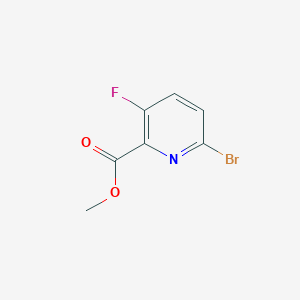
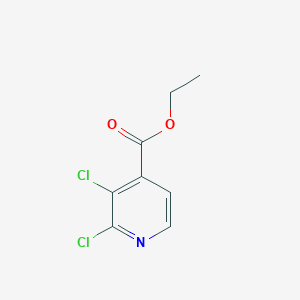
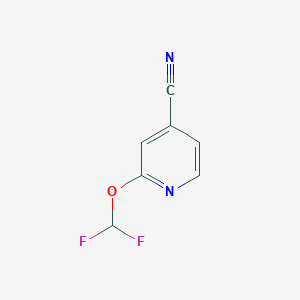

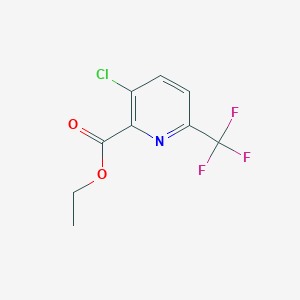

![(R)-6-(4-Bromobenzyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-A]pyrazine hydrochloride](/img/structure/B1391514.png)
